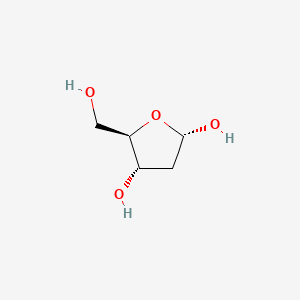![molecular formula C12H2Br6O B15209767 1,2,3,4,8,9-Hexabromodibenzo[b,d]furan CAS No. 617708-21-1](/img/structure/B15209767.png)
1,2,3,4,8,9-Hexabromodibenzo[b,d]furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,8,9-Hexabromodibenzo[b,d]furan is a halogenated organic compound belonging to the class of polybrominated dibenzofurans (PBDFs). These compounds are known for their persistence in the environment and potential toxicological effects. The molecular formula of this compound is C12H2Br6O, and it is characterized by the presence of six bromine atoms attached to a dibenzofuran backbone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,8,9-Hexabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
1,2,3,4,8,9-Hexabromodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated dibenzofurans.
Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibenzofuran-2,3-dione, while reduction can produce dibenzofuran with fewer bromine atoms .
科学的研究の応用
1,2,3,4,8,9-Hexabromodibenzo[b,d]furan has several scientific research applications, including:
Environmental Studies: Used as a marker for studying the distribution and fate of polybrominated dibenzofurans in the environment.
Toxicological Research: Investigated for its potential toxic effects on human health and wildlife.
Analytical Chemistry: Employed as a standard in the development and validation of analytical methods for detecting PBDFs in environmental samples.
作用機序
The mechanism of action of 1,2,3,4,8,9-Hexabromodibenzo[b,d]furan involves its interaction with cellular receptors and enzymes. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The activation of these pathways can lead to toxic effects such as oxidative stress and disruption of endocrine functions .
類似化合物との比較
Similar Compounds
1,2,3,7,8,9-Hexabromodibenzo[b,d]furan: Another hexabrominated dibenzofuran with bromine atoms at different positions.
1,2,3,4,7,8-Hexabromodibenzo[b,d]dioxin: A related compound with an additional oxygen atom in the dibenzofuran structure.
1,2,3,4,6,7-Hexabromodibenzo[b,d]furan: A hexabrominated dibenzofuran with a different bromination pattern.
Uniqueness
1,2,3,4,8,9-Hexabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which influences its chemical properties and biological activity. The position of the bromine atoms affects the compound’s reactivity, toxicity, and environmental persistence, making it distinct from other hexabrominated dibenzofurans .
特性
CAS番号 |
617708-21-1 |
|---|---|
分子式 |
C12H2Br6O |
分子量 |
641.6 g/mol |
IUPAC名 |
1,2,3,4,8,9-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-3-1-2-4-5(7(3)14)6-8(15)9(16)10(17)11(18)12(6)19-4/h1-2H |
InChIキー |
FWKQJDKJACVPSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1OC3=C2C(=C(C(=C3Br)Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)

![2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole](/img/structure/B15209760.png)



![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
![Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)

